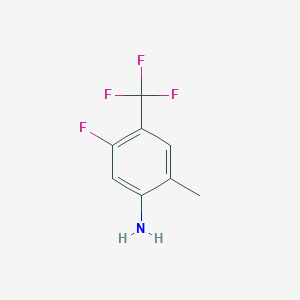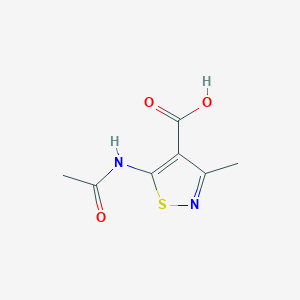![molecular formula C7H13NO B13498950 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-azabicyclo[221]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of cyclopentenes as starting materials, which undergo aminoacyloxylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents . The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation with MCPBA can lead to the formation of epoxides , while substitution reactions can introduce various functional groups into the bicyclic structure.
Aplicaciones Científicas De Investigación
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds that contain nitrogen atoms within their ring structures. Similar compounds include:
2-Azabicyclo[2.2.1]heptane: Lacks the methyl group at the 6-position.
6-Methyl-2-azabicyclo[2.2.1]heptane: Lacks the hydroxyl group at the 6-position.
2-Azabicyclo[2.2.1]heptan-6-one: Contains a carbonyl group instead of a hydroxyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
6-methyl-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3 |
Clave InChI |
CIYIZPYNPZCZHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1NC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)

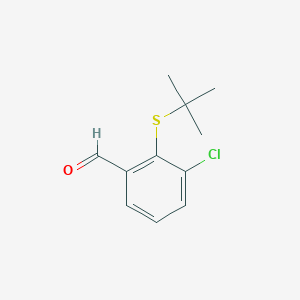
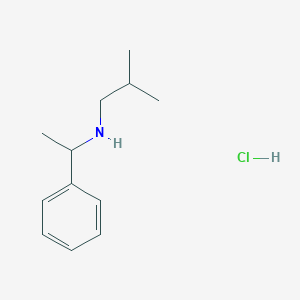
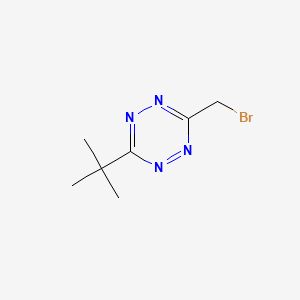
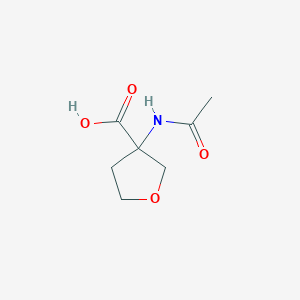
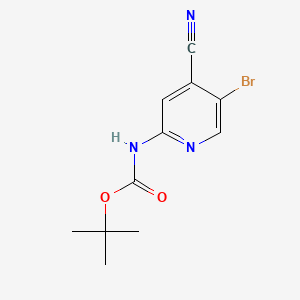
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
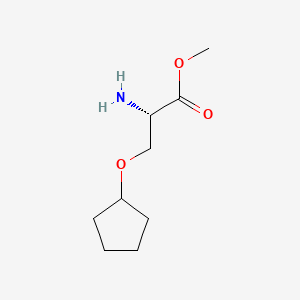
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
